6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Overview
Description
6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-thiomorpholinylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is 315.10414797 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural elucidation of quinazolinone derivatives, which are of interest due to their diverse pharmacological properties. For instance, Hong Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and analyzed its crystal structure and vibrational properties using X-ray diffraction and DFT calculations (Sun et al., 2021). These analyses help in understanding the molecular conformation and intermolecular interactions within the crystal lattice, providing insights into how structural modifications could enhance biological activities.
Anticancer Activity
The potential anticancer activity of quinazolinone derivatives has been a significant area of research. Studies have reported the synthesis of quinazolinone compounds and their evaluation against various cancer cell lines. For example, Nowak et al. (2014) prepared 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity, finding certain compounds with promising anticancer activities (Nowak et al., 2014). Such research contributes to the development of new anticancer agents by exploring the structure-activity relationships of quinazolinone derivatives.
Antimalarial and Antitumor Agents
Research has also explored the use of quinazolinone derivatives as antimalarial and antitumor agents. Mphahlele et al. (2016) synthesized novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and evaluated them for in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity (Mphahlele et al., 2016). Such studies are crucial for discovering new therapeutic agents with improved efficacy and selectivity for treating cancer and malaria.
Anticonvulsant and Anti-Inflammatory Activities
Quinazolinone derivatives have also been evaluated for their anticonvulsant and anti-inflammatory activities. Kumar et al. (2011) designed and synthesized new quinazolin-4(3H)-one compounds, assessing their anticonvulsant activity using the 6 Hz psychomotor seizure test, with some compounds showing significant protection (Kumar et al., 2011). This research highlights the potential of quinazolinone derivatives in developing new treatments for epilepsy and other seizure disorders.
Properties
IUPAC Name |
6-(thiomorpholine-4-carbonyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-6-8-22-9-7-18)11-3-4-12-13(10-11)17-14-2-1-5-19(14)16(12)21/h3-4,10H,1-2,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSNKCFTFJPIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)N4CCSCC4)C(=O)N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.